molecular formula C17H14N2O8 B14267019 Bis(3-nitrophenyl) pentanedioate CAS No. 130912-21-9

Bis(3-nitrophenyl) pentanedioate

Cat. No.: B14267019
CAS No.: 130912-21-9
M. Wt: 374.3 g/mol
InChI Key: MHJFESMNSZYPLI-UHFFFAOYSA-N
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Description

Bis(3-nitrophenyl) pentanedioate is an organic compound characterized by the presence of two 3-nitrophenyl groups attached to a pentanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(3-nitrophenyl) pentanedioate typically involves the esterification of pentanedioic acid with 3-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Bis(3-nitrophenyl) pentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(3-nitrophenyl) pentanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(3-nitrophenyl) pentanedioate involves its interaction with molecular targets through its nitro and ester functional groups. The nitro groups can participate in redox reactions, while the ester groups can undergo hydrolysis under physiological conditions. These interactions can modulate various biochemical pathways and molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • Bis(4-nitrophenyl) pentanedioate
  • Bis(2-nitrophenyl) pentanedioate
  • Bis(3-nitrophenyl) butanedioate

Uniqueness

Bis(3-nitrophenyl) pentanedioate is unique due to the specific positioning of the nitro groups on the 3-position of the phenyl rings, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .

Properties

CAS No.

130912-21-9

Molecular Formula

C17H14N2O8

Molecular Weight

374.3 g/mol

IUPAC Name

bis(3-nitrophenyl) pentanedioate

InChI

InChI=1S/C17H14N2O8/c20-16(26-14-6-1-4-12(10-14)18(22)23)8-3-9-17(21)27-15-7-2-5-13(11-15)19(24)25/h1-2,4-7,10-11H,3,8-9H2

InChI Key

MHJFESMNSZYPLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)CCCC(=O)OC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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